REACTION_SMILES
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[CH2:16]=[O:17].[CH2:20]([OH:21])[CH3:22].[H:18][H:19].[NH:1]1[CH2:2][CH2:3][CH2:4][CH:5]2[CH2:6][c:7]3[c:8]([cH:11][cH:12][c:13]([OH:15])[cH:14]3)[CH2:9][CH:10]12>>[N:1]1([CH3:16])[CH2:2][CH2:3][CH2:4][CH:5]2[CH2:6][c:7]3[c:8]([cH:11][cH:12][c:13]([OH:15])[cH:14]3)[CH2:9][CH:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Oc1ccc2c(c1)CC1CCCNC1C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc2c(c1)CC1CCCNC1C2
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Name
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CN1CCCC2Cc3cc(O)ccc3CC21
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Type
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product
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Smiles
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CN1CCCC2Cc3cc(O)ccc3CC21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |